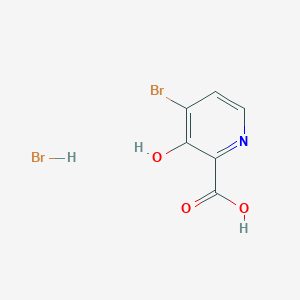

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide

Description

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide is a brominated pyridine derivative featuring hydroxyl and carboxylic acid groups at positions 3 and 2, respectively, and a bromine atom at position 3. The hydrobromide counterion enhances its solubility in polar solvents, making it a candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

4-bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3.BrH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQNVBSLIKGAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348635-40-5 | |

| Record name | 4-bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide typically involves the bromination of 3-hydroxypyridine-2-carboxylic acid. The reaction is carried out in the presence of hydrobromic acid (HBr) under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrobromide form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using suitable reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Oxidation Reactions: Ketones or aldehydes.

Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and catalyst development.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic applications and as an intermediate in drug synthesis.

Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and interact with receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- Target Compound: Bromine (position 4), hydroxyl (position 3), carboxylic acid (position 2), and hydrobromide counterion.

- 2-Bromopyridine-4-carboxylic acid (CAS 66572-56-3) : Lacks the hydroxyl group, reducing hydrogen-bonding capacity. Bromine at position 2 and carboxylic acid at position 4 alter electronic distribution compared to the target compound .

- 5-Bromopicolinic acid (5-Bromopyridine-2-carboxylic acid) : Bromine at position 5 and carboxylic acid at position 2. The absence of a hydroxyl group results in lower polarity compared to the target compound .

Physical Properties

Counterion Effects

Hydrobromide salts (e.g., galantamine hydrobromide in ) generally exhibit higher water solubility than free bases but lower solubility than hydrochlorides. The amorphous nature of hydrobromide complexes, as seen in galantamine pamoate, may enhance bioavailability in drug formulations .

Biological Activity

4-Bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₆H₄BrN₃O₂

- Molecular Weight: 202.01 g/mol

- CAS Number: 30766-03-1

- Melting Point: 172-174 °C

- Boiling Point: 347.8 °C at 760 mmHg

The primary biological activity of 4-Bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide is attributed to its interaction with various molecular targets, particularly bromodomains, which are protein domains that recognize acetylated lysine residues involved in gene regulation. The compound acts as an inhibitor by binding to the acetyl-lysine recognition sites on bromodomains, thus modulating gene expression and cellular processes.

Key Biochemical Pathways Affected:

- Gene Regulation: Inhibits genes involved in cell cycle regulation, apoptosis, and differentiation.

- Cell Signaling: Alters cellular signaling pathways leading to changes in metabolism and cell function.

Biological Activity

- Antiviral Activity:

- Antibacterial Properties:

-

Inhibition of Cancer Cell Proliferation:

- In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Case Studies

Case Study 1: Antiviral Efficacy

A study focused on synthesizing pyridine derivatives for their antiviral properties found that certain modifications to the structure of 4-Bromo-3-hydroxypyridine-2-carboxylic acid enhanced its efficacy against HIV integrase. The results indicated that specific substituents significantly influenced the inhibitory activity against resistant HIV strains .

Case Study 2: Antibacterial Activity Assessment

Research evaluating the antibacterial properties of various derivatives concluded that while some compounds derived from 4-Bromo-3-hydroxypyridine exhibited moderate activity, further structural optimization could enhance their potency .

Data Table: Biological Activities Summary

| Activity Type | Description | IC50 (µM) |

|---|---|---|

| Antiviral | Inhibition of HIV integrase | 0.19 - 3.7 |

| Antibacterial | Moderate activity against various bacterial strains | Not specified |

| Cancer Proliferation | Induces apoptosis in cancer cell lines | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.